1-(4-Methylphenyl)-2-pentanol

Medicinal Chemistry ADME Prediction Partition Coefficient

1-(4-Methylphenyl)-2-pentanol (CAS 107054-71-7) is a secondary alcohol belonging to the benzene and substituted derivatives class, with the molecular formula C12H18O and a molecular weight of 178.27 g/mol. It is structurally characterized by a p-tolyl group (4-methylphenyl) attached to the C1 position of a pentan-2-ol backbone, distinguishing it from its regioisomer 4-methyl-1-phenyl-2-pentanol (CAS 7779-78-4) and other alkylphenyl alcohols.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
Cat. No. B7862736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-2-pentanol
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCC(CC1=CC=C(C=C1)C)O
InChIInChI=1S/C12H18O/c1-3-4-12(13)9-11-7-5-10(2)6-8-11/h5-8,12-13H,3-4,9H2,1-2H3
InChIKeyXMKYLHFEJYDJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)-2-pentanol (CAS 107054-71-7): Core Physicochemical and Structural Profile for Scientific Procurement


1-(4-Methylphenyl)-2-pentanol (CAS 107054-71-7) is a secondary alcohol belonging to the benzene and substituted derivatives class, with the molecular formula C12H18O and a molecular weight of 178.27 g/mol [1]. It is structurally characterized by a p-tolyl group (4-methylphenyl) attached to the C1 position of a pentan-2-ol backbone, distinguishing it from its regioisomer 4-methyl-1-phenyl-2-pentanol (CAS 7779-78-4) and other alkylphenyl alcohols [2]. The compound exhibits a computed XLogP3-AA value of 3.2 [1] and an estimated boiling point of 267–268 °C at 760 mmHg [3], positioning it as a moderately lipophilic, liquid secondary alcohol with potential utility as a synthetic intermediate, a fragrance/flavor component, or a probe in biochemical studies.

Workflow Synthetic intermediate or physicochemical probe in partition-dependent studies
Selection Logic Para-methyl substitution and secondary alcohol structure distinguish it from unsubstituted or regioisomeric analogs
Procurement Context Available in high-purity grades suitable for research requiring specific isomer identity

Critical Structure-Property Divergence of 1-(4-Methylphenyl)-2-pentanol versus In-Class Analogues


Substituting 1-(4-Methylphenyl)-2-pentanol with a structurally similar alkylphenyl alcohol such as 1-phenyl-2-pentanol (CAS 705-73-7) or 4-methyl-1-phenyl-2-pentanol (CAS 7779-78-4) is not functionally equivalent due to quantifiable differences in lipophilicity, volatility, and hydrogen-bonding potential [1]. The precise position of the methyl substituent on the aromatic ring (para) and the length of the alkyl chain directly influence LogP (3.2 vs. 2.8–3.1), boiling point (267–268 °C vs. 198–251 °C), and the compound's behavior in partition-dependent assays or synthetic transformations . Such variations can alter reaction kinetics, purification requirements, or biological activity profiles, making generic replacement unreliable without experimental validation.

Lipophilicity mismatch The para-methyl group increases LogP relative to unsubstituted 1-phenyl-2-pentanol, which may shift partition behavior in lipid bilayer or extraction assays.
Volatility mismatch Estimated boiling point differs by up to ~70 °C from its regioisomer, potentially altering distillation conditions and evaporation rates in formulations.
Isomer-specific reactivity The C2 stereocenter and para-substitution pattern may lead to different enantioselective outcomes compared to regioisomeric or unsubstituted analogs.

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)-2-pentanol Against Key Comparators


Lipophilicity (LogP) Differentiation: Para-Methyl Substitution Enhances Hydrophobicity Relative to Unsubstituted Analog

The computed XLogP3-AA of 1-(4-Methylphenyl)-2-pentanol is 3.2, representing a 0.4–0.5 unit increase over the unsubstituted analog 1-phenyl-2-pentanol (LogP 2.77–2.97) and a value within the range observed for its regioisomer 4-methyl-1-phenyl-2-pentanol (LogP 3.12–3.25) [1]. This difference arises from the electron-donating and hydrophobic nature of the para-methyl group, which increases the molecule's affinity for nonpolar environments.

LogP Differentiation
Head-to-head
XLogP3-AA: 3.2 (+0.23–0.43 vs. unsubstituted analog)
Supports lipophilicity-dependent assay design
Computed value; experimental validation recommended for quantitative models
Medicinal Chemistry ADME Prediction Partition Coefficient

Volatility and Boiling Point Divergence: Structural Isomerism Drives 70 °C Difference in Estimated BP

The estimated boiling point of 1-(4-Methylphenyl)-2-pentanol at atmospheric pressure is 267–268 °C, substantially higher than that of its regioisomer 4-methyl-1-phenyl-2-pentanol (198.3 ± 8.0 °C) and moderately elevated compared to 1-phenyl-2-pentanol (~251.3 °C) [1]. This divergence is attributed to differences in molecular shape and intermolecular hydrogen-bonding efficiency, with the para-methyl group and the hydroxyl position influencing packing and vapor pressure.

Boiling Point Divergence
Head-to-head
267–268 °C (target) vs. 198 °C (regioisomer) vs. 251 °C (unsubstituted analog)
Informs purification and thermal processing conditions
Estimated values; confirm experimentally for precise distillation parameters
Chemical Synthesis Purification Process Chemistry

Hydrogen-Bonding Capacity and Polar Surface Area: Impact on Solubility and Chromatographic Behavior

The topological polar surface area (TPSA) of 1-(4-Methylphenyl)-2-pentanol is 20.2 Ų, identical to its regioisomer 4-methyl-1-phenyl-2-pentanol (20.2 Ų) but slightly higher than that of 1-phenyl-2-pentanol (20.2 Ų, though molecular weight differences yield distinct properties) [1][2]. This value, combined with a single hydrogen bond donor and acceptor, defines its moderate polarity and solubility profile in organic solvents and aqueous media.

Polar Surface Area Context
Class-level inference
TPSA 20.2 Ų (identical across analogs)
Passive permeability potential is similar, but LogP drives partitioning differences
Chromatographic retention may still differ; verify under specific mobile-phase conditions
Analytical Chemistry Chromatography Drug Design

Synthetic Accessibility and Commercial Purity: Direct Procurement of High-Purity Material for Research

1-(4-Methylphenyl)-2-pentanol is commercially available from specialty chemical suppliers with a minimum purity specification of 95% (GC) and can be obtained at >96% purity as determined by gas chromatography [1]. In contrast, its regioisomer 4-methyl-1-phenyl-2-pentanol is more widely listed, but the specific para-methyl, C1-substituted alcohol may offer unique reactivity in asymmetric synthesis or as a chiral building block due to the stereocenter at C2.

Purity & Availability
Data to verify
≥95% (GC) minimum; >96% reported for regioisomer
Enables direct procurement of specific isomer
Confirm lot-specific purity certificate before use; source availability may vary
Chemical Procurement Synthetic Chemistry Reagent Quality

High-Value Application Scenarios for 1-(4-Methylphenyl)-2-pentanol Driven by Quantitative Differentiation


Lipid Bilayer Partitioning and Membrane Permeability Studies

Given its enhanced lipophilicity (XLogP3-AA 3.2) relative to 1-phenyl-2-pentanol (LogP 2.77–2.97) [1], this compound serves as a useful probe for investigating the influence of para-methyl substitution on passive diffusion across lipid membranes. It is particularly relevant in medicinal chemistry projects where optimizing LogP is critical for CNS penetration or oral bioavailability predictions.

Chiral Intermediate in Asymmetric Synthesis

The secondary alcohol functionality at C2 introduces a stereocenter, making 1-(4-Methylphenyl)-2-pentanol a valuable chiral building block or ligand precursor. Its distinct boiling point (267–268 °C) and polarity profile (TPSA 20.2 Ų) facilitate its purification by distillation or chromatography, and its availability in high purity (≥95%) supports enantioselective transformations without the confounding effects of regioisomeric impurities .

Structure-Property Relationship Studies in Flavor and Fragrance Chemistry

As a member of the alkylphenyl alcohol class, this compound's physicochemical properties (LogP 3.2, BP 267–268 °C) influence its volatility and odor threshold. Comparative studies against 4-methyl-1-phenyl-2-pentanol (BP 198.3 °C) can elucidate how regioisomerism alters sensory perception and substantivity in perfumery applications . This makes it a candidate for controlled-release fragrance systems where a higher boiling point is desirable.

Hydrophobic Modification of Surfaces or Polymers

The combination of a moderately high LogP (3.2) and a reactive secondary hydroxyl group enables the use of 1-(4-Methylphenyl)-2-pentanol as a surface modifier to impart hydrophobicity to silica, metal oxide nanoparticles, or polymeric matrices. Compared to shorter-chain or unsubstituted analogs, the para-methyl group enhances stability against aqueous leaching, as inferred from its increased partition coefficient [1].

Application
Selection Property
Validation Focus
Lipid bilayer partitioning studies
Enhanced lipophilicity vs. unsubstituted analog
LogP-dependent membrane distribution
Chiral building block in asymmetric synthesis
C2 stereocenter with distinct boiling point and polarity
Enantioselective transformation outcome
Structure-property studies in fragrance chemistry
Higher boiling point vs. regioisomer
Volatility and substantivity comparison
Hydrophobic surface modification
Reactive secondary alcohol with moderate LogP
Aqueous leaching resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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